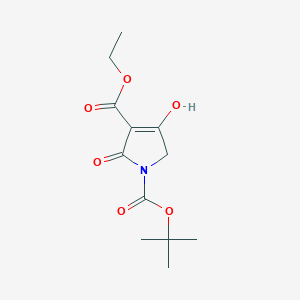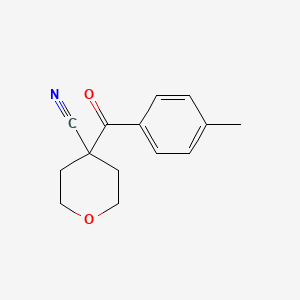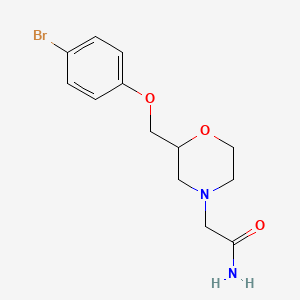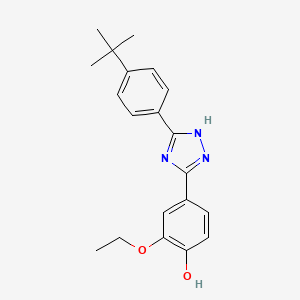
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and an ethoxyphenol moiety
Métodos De Preparación
The synthesis of 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . Industrial production methods may involve large-scale reactions using similar catalytic processes but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides
Aplicaciones Científicas De Investigación
4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The triazole ring and phenolic hydroxyl group are key functional groups that contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 4-(3-(4-(tert-Butyl)phenyl)-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol include:
4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group but lacking the triazole and ethoxyphenol moieties.
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: A compound with a tert-butyl group and a phenyl ring, used in targeted protein degradation.
4,4’-Di-tert-butylbiphenyl: A biphenyl compound with tert-butyl groups, used in various chemical applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H23N3O2 |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
4-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-2-ethoxyphenol |
InChI |
InChI=1S/C20H23N3O2/c1-5-25-17-12-14(8-11-16(17)24)19-21-18(22-23-19)13-6-9-15(10-7-13)20(2,3)4/h6-12,24H,5H2,1-4H3,(H,21,22,23) |
Clave InChI |
DYDWKAAUDMOPCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)methanamine](/img/structure/B15056294.png)

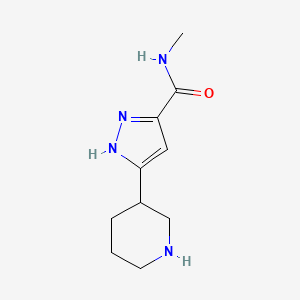
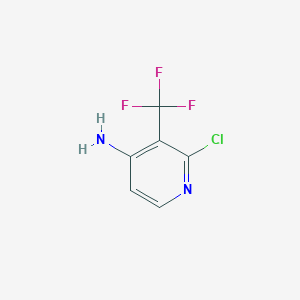
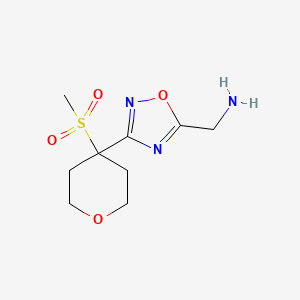
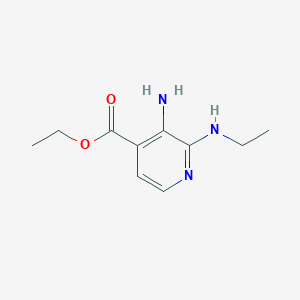
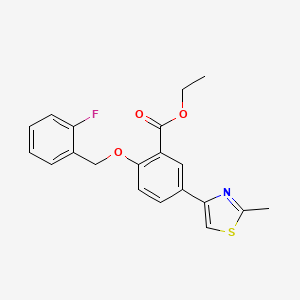
![2-(4-(Trifluoromethoxy)phenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B15056351.png)

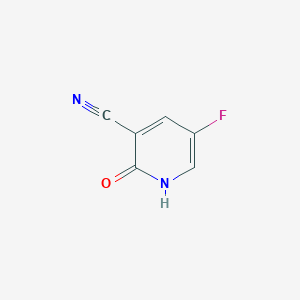
![2-(Difluoromethoxy)-6-ethylbenzo[d]oxazole](/img/structure/B15056364.png)
